5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Overview
Description
5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is a synthetic organic compound characterized by its unique structural features This compound contains a pyrrolium core substituted with a 3,4-dichlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the pyrrolium ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Shares the 3,4-dichlorophenyl group but differs in the core structure, containing an oxadiazole ring instead of a pyrrolium ring.
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea (DCMU): Another compound with a 3,4-dichlorophenyl group, known for its herbicidal properties and inhibition of photosynthesis.
Uniqueness
5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is unique due to its pyrrolium core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-12(2)6-5-11(15(12)16)8-3-4-9(13)10(14)7-8/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZOQJLYGTEKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC(=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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